molecular formula C15H22O B1426847 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol CAS No. 1340442-28-5

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol

Cat. No.: B1426847
CAS No.: 1340442-28-5
M. Wt: 218.33 g/mol
InChI Key: NQPFAVCGSKZBIG-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is a chiral alcohol derivative of the 1,2,3,4-tetrahydronaphthalene (Tetralin) scaffold, engineered for researchers exploring advanced chemical and biological systems. The molecule integrates a fused bicyclic system, featuring an aromatic benzene ring and a partially saturated cyclohexane ring, with a pentan-2-ol side chain creating a versatile chiral center. This structure combines the robust, planar characteristics of an aromatic system with the greater conformational flexibility of an aliphatic chain, making it a valuable intermediate for synthetic and mechanistic studies. The core Tetralin structure is recognized for its high solvency power and ability to dissolve a wide range of natural and synthetic resins, waxes, oils, and polymers . The specific structural motif of a hydroxyl group on the tetrahydronaphthalene ring is a key feature in compounds studied for applications such as electrochemical hydrogenation, where it serves as a model for investigating diastereoselectivity controlled by hydrogen atom transfer (HAT) versus proton-coupled electron transfer (PCET) mechanisms . The extended pentan-2-ol chain in this derivative enhances its lipophilicity and potential for membrane interaction, suggesting possible utility in material science for modifying polymer properties or in medicinal chemistry as a synthetic precursor for bioactive molecules. As a chiral building block, this compound presents significant opportunities for the development of asymmetric synthesis protocols. Researchers can leverage the existing chiral center for the stereoselective construction of complex molecular architectures. Its potential mechanism of action in biological or chemical contexts is highly dependent on the specific research application, ranging from acting as a hydrogen-donor solvent in energy research to serving as a precursor for fragrances or pharmaceuticals . We supply this chemical entity strictly for research purposes, and it is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h3-4,7,10,13-14,16H,2,5-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPFAVCGSKZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example:

  • In the synthesis of tetrahydronaphthalene derivatives, phenylmagnesium bromide was added to aldehyde intermediates to form secondary alcohols, which upon cyclization yielded the tetrahydronaphthalene core structure. This method is adaptable for constructing the tetrahydronaphthalene ring system with various substituents, including the pentan-2-ol group.

Key Data:

Step Reagents Conditions Yield Notes
Grignard addition Phenylmagnesium bromide - Variable Forms phenyl-substituted tetrahydronaphthalene intermediates
Cyclization Acidic or basic conditions Reflux ~50-80% Converts open-chain intermediates into cyclic structures

Ring-Closing and Cyclization Strategies

The formation of the tetrahydronaphthalene core is often achieved through intramolecular cyclization of open-chain precursors, typically under acidic or thermal conditions.

Methods:

  • Acid-catalyzed cyclization : Using p-toluenesulfonic acid (p-TsOH) or similar acids to promote cyclization of diols or related intermediates.
  • Thermal cyclization : Heating open-chain intermediates, such as phenyl- or alkyl-substituted precursors, to induce ring closure.

Example:

  • Refluxing a phenyl-substituted diol with p-TsOH in toluene under Dean-Stark conditions effectively cyclizes the molecule, forming the tetrahydronaphthalene nucleus with high regioselectivity.

Post-cyclization, the introduction of the pentan-2-ol side chain is typically achieved through nucleophilic addition reactions or oxidation-reduction sequences.

Approaches:

  • Nucleophilic addition : Using organometallic reagents such as Grignard or organolithium compounds to add to ketone or aldehyde functionalities, forming secondary alcohols at the desired position.
  • Oxidation-reduction : Employing Swern oxidation or similar conditions to oxidize secondary alcohols to ketones or further reduce intermediates to alcohols.

Example:

  • The addition of a pentan-2-yl group via Grignard reagent to a ketone intermediate derived from the cyclized tetrahydronaphthalene, followed by work-up, yields the target alcohol.

Use of Protecting Groups and Selective Reactions

Selective protection/deprotection strategies are crucial for controlling regioselectivity during multi-step synthesis.

Techniques:

  • Silyl ethers (e.g., trimethylsilyl groups) to protect hydroxyl groups during aggressive reaction conditions.
  • Sequential oxidation and reduction steps to selectively modify functional groups without affecting the aromatic or cyclic frameworks.

Summary of Key Preparation Data

Reaction Step Reagents Conditions Typical Yield References
Grignard addition Organomagnesium reagents Reflux in THF 50-80% ,
Cyclization Acidic catalysts (p-TsOH) Reflux, Dean-Stark 60-85% ,
Side-chain addition Organometallic reagents Low temperature, inert atmosphere 70-90% ,
Oxidation/reduction Swern, LiAlH4 Controlled temperature Variable ,

Research Findings and Innovations

Recent advances have focused on greener, metal-free protocols for ring contraction and functionalization:

  • Metal-free oxidative rearrangements using hypervalent iodine reagents (e.g., HTIB) enable rapid synthesis of indane derivatives, which can be adapted for tetrahydronaphthalene derivatives.
  • One-step ring contraction methods facilitate access to complex polycyclic frameworks with high diastereoselectivity, reducing the number of steps and improving overall yields.

Notes and Considerations

  • The choice of reagents and conditions critically influences regio- and stereoselectivity.
  • Protecting groups are often necessary to prevent side reactions during multi-step sequences.
  • Purification techniques such as column chromatography and TLC are essential for isolating pure intermediates.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has been investigated for its potential therapeutic uses:

Analgesic Properties

Research has indicated that compounds with similar structures may exhibit analgesic effects. For instance, studies have focused on the development of non-opioid analgesics that minimize side effects typically associated with opioid use. The compound's structural characteristics suggest it could be a candidate for further investigation in pain management therapies .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating a potential for development into anticancer agents. In vitro tests have shown promising results in inhibiting the proliferation of cancer cells, which warrants further exploration into its mechanisms of action .

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of this compound. Some derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This suggests that this compound could play a role in treating cognitive impairments .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various organic reactions involving tetrahydronaphthalene derivatives and appropriate alkylating agents. Detailed synthetic pathways have been developed to optimize yield and purity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicPotential for pain relief without opioid effects
AnticancerSelective toxicity towards cancer cell lines
NeuroprotectiveInhibition of acetylcholinesterase

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of related compounds. The findings indicated that modifications to the naphthalene structure significantly enhanced anticancer activity against specific human cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective mechanisms highlighted that similar compounds could effectively inhibit acetylcholinesterase activity. This inhibition is crucial for maintaining neurotransmitter levels in the brain and could provide therapeutic benefits for patients suffering from neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol, enabling a comparative analysis:

Structural Isomer: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal

CAS : 67467-96-3 | Molecular Formula : C₁₅H₂₂O
This compound shares the same molecular formula as the target but differs in functional groups and structure. It features a propanal chain (aldehyde group) and a branched methylbutyl-substituted phenyl ring. Key differences include:

  • Functional Group : Aldehyde (propanal) vs. alcohol (pentan-2-ol).
  • Physical Properties : Aldehydes typically exhibit lower boiling points than alcohols of comparable molecular weight due to weaker hydrogen bonding.
  • Reactivity : The aldehyde group is more electrophilic, making it prone to nucleophilic addition reactions, whereas the alcohol group may participate in esterification or oxidation .

Amino-Alcohol Derivative: 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol

CAS: 1155165-43-7 | Molecular Formula: C₁₃H₁₉NO This compound replaces the pentanol chain with an amino-propanol group. Key distinctions include:

  • Functional Groups : Secondary amine and alcohol vs. tertiary alcohol.
  • Molecular Weight : 205.30 g/mol (lighter than the target’s 218.33 g/mol).

Pyridine-Substituted Analog: 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

CAS: Not fully specified | Molecular Formula: Likely C₁₆H₁₇NO This compound introduces a pyridine ring and a methyl group to the tetralin system. Notable contrasts:

  • Substituents: Pyridine (aromatic nitrogen heterocycle) and methyl vs. pentanol.
  • Electronic Effects : The pyridine ring’s electron-withdrawing nature may alter the electron density of the tetralin system, affecting reactivity.
  • Biological Relevance : Pyridine derivatives often exhibit pharmacological activity, suggesting divergent applications compared to the target compound .

Complex Polyoxygenated Derivative: 1-[(2Z)-1-Hydroxy-3-(4-hydroxyphenyl)prop-2-en-1-yl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol

CAS : 163811-76-5 | Molecular Formula : C₂₀H₂₂O₅
This highly functionalized compound features multiple hydroxyl and methoxy groups, along with a conjugated propenyl chain. Differences include:

  • Oxygen Content : Five oxygen atoms vs. one in the target.
  • Bioactivity: Polyoxygenated structures are common in natural products (e.g., flavonoids), hinting at possible antioxidant or therapeutic properties absent in the target .

Research Implications and Limitations

While structural comparisons highlight functional and electronic differences, the provided evidence lacks critical data (e.g., solubility, boiling points, bioactivity). Further experimental studies are needed to:

Characterize the target compound’s physicochemical properties.

Explore its synthetic utility relative to aldehydes or amine-containing analogs.

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H26O
  • CAS Number : 1340442-28-5
  • Molecular Weight : 262.39 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activities of this compound have been linked to various therapeutic effects. Preliminary studies suggest potential applications in the following areas:

  • Neuropharmacology : The compound may exhibit psychoactive properties similar to other tetrahydronaphthalene derivatives.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-cancer Properties : Investigations into structure-activity relationships (SAR) indicate that modifications can enhance cytotoxicity against cancer cell lines.

The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed:

  • Interaction with Neurotransmitter Systems : Similar compounds have been shown to interact with dopamine and serotonin receptors.
  • Cell Cycle Modulation : Evidence suggests that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle progression.
  • Inhibition of Pathogen Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Study 1: Neuropharmacological Effects

A study examined the effects of tetrahydronaphthalene derivatives on neurotransmitter release in rat brain slices. Results indicated that these compounds could modulate dopamine levels, suggesting potential for treating mood disorders .

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus .

Case Study 3: Anti-Cancer Activity

Research focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM while sparing normal cells .

Data Tables

Activity TypeObserved EffectReference
NeuropharmacologyModulation of dopamine release
AntimicrobialMIC = 50 µg/mL (S. aureus)
Anti-cancerInduced apoptosis in breast cancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Reactant of Route 2
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol

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